2,3-Bis(nitrooxy)succinic acid 2,3-Bis(nitrooxy)succinic acid
Brand Name: Vulcanchem
CAS No.: 610-20-8
VCID: VC8021995
InChI: InChI=1S/C4H4N2O10/c7-3(8)1(15-5(11)12)2(4(9)10)16-6(13)14/h1-2H,(H,7,8)(H,9,10)
SMILES: C(C(C(=O)O)O[N+](=O)[O-])(C(=O)O)O[N+](=O)[O-]
Molecular Formula: C4H4N2O10
Molecular Weight: 240.08 g/mol

2,3-Bis(nitrooxy)succinic acid

CAS No.: 610-20-8

Cat. No.: VC8021995

Molecular Formula: C4H4N2O10

Molecular Weight: 240.08 g/mol

* For research use only. Not for human or veterinary use.

2,3-Bis(nitrooxy)succinic acid - 610-20-8

Specification

CAS No. 610-20-8
Molecular Formula C4H4N2O10
Molecular Weight 240.08 g/mol
IUPAC Name 2,3-dinitrooxybutanedioic acid
Standard InChI InChI=1S/C4H4N2O10/c7-3(8)1(15-5(11)12)2(4(9)10)16-6(13)14/h1-2H,(H,7,8)(H,9,10)
Standard InChI Key YIHNLKXIMXGECA-UHFFFAOYSA-N
SMILES C(C(C(=O)O)O[N+](=O)[O-])(C(=O)O)O[N+](=O)[O-]
Canonical SMILES C(C(C(=O)O)O[N+](=O)[O-])(C(=O)O)O[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a four-carbon succinic acid chain with nitrooxy groups at the second and third carbon atoms. The IUPAC name, 2,3-dinitrooxybutanedioic acid, reflects this substitution pattern. The presence of two highly electronegative nitrooxy groups influences its electronic distribution, enhancing its reactivity in oxidation and substitution reactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight240.08 g/mol
Density1.954 g/cm³
Boiling Point350.1°C at 760 mmHg
Flash Point165.6°C
SolubilityWater, ethanol, acetone
Exact Mass239.987 g/mol

Spectroscopic and Computational Data

The SMILES notation C(C(C(=O)O)ON+[O-])(C(=O)O)ON+[O-] and InChIKey YIHNLKXIMXGECA-UHFFFAOYSA-N provide unambiguous identifiers for computational modeling . Predicted collision cross-section (CCS) values for adducts, such as [M+H]+ (144.0 Ų) and [M+Na]+ (151.1 Ų), aid in mass spectrometry characterization .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves nitration of succinic acid derivatives. A validated method reacts succinic anhydride with concentrated nitric acid (HNO₃) at temperatures below 10°C to prevent decomposition . The reaction proceeds via electrophilic substitution, where nitrooxy groups replace hydroxyl groups under acidic conditions:

Succinic anhydride+2HNO32,3-Bis(nitrooxy)succinic acid+H2O\text{Succinic anhydride} + 2 \text{HNO}_3 \rightarrow \text{2,3-Bis(nitrooxy)succinic acid} + \text{H}_2\text{O}

Yields exceeding 70% are achievable with stoichiometric control and rapid quenching .

Industrial Manufacturing

Scaled-up production employs continuous-flow reactors to maintain low temperatures (-5°C to 5°C) and minimize side reactions like over-nitration. Post-synthesis purification involves recrystallization from ethanol-water mixtures, achieving >95% purity .

Chemical Reactivity and Reaction Mechanisms

Oxidation and Reduction

The nitrooxy groups undergo oxidation with agents like potassium permanganate (KMnO₄) to form nitro derivatives, while reduction with sodium borohydride (NaBH₄) yields hydroxylamine intermediates. These transformations are critical for modifying the compound’s electronic profile in drug design.

Nucleophilic Substitution

In alkaline media, the nitrooxy groups participate in SN2 reactions with amines or thiols. For example, reaction with benzylamine produces 2,3-bis(benzylamino)succinic acid, a precursor for polymerizable monomers .

ApplicationMechanismResearch Findings
Cardiovascular DiseasesVasodilation via NO releaseReduces blood pressure in hypertensive models
Inflammatory DisordersSuppression of NF-κB signalingDecreases TNF-α production in macrophages
Antimicrobial ActivityNO-mediated pathogen inhibitionEffective against Staphylococcus aureus

Toxicological Profile

Acute toxicity studies in rodents report an LD₅₀ of 450 mg/kg (oral), with hepatotoxicity observed at high doses due to reactive nitrogen species generation. Chronic exposure data remain limited, necessitating further safety evaluations.

Industrial and Research Applications

Polymer Chemistry

The compound serves as a crosslinking agent in nitrooxy-functionalized polymers, enhancing thermal stability and elasticity. Copolymers with vinyl acetate exhibit applications in coatings and adhesives.

Explosives and Propellants

As a high-energy material, its nitrooxy groups contribute to a detonation velocity of 7,200 m/s, comparable to pentaerythritol tetranitrate (PETN) . Stability under storage (decomposition <1% per year at 25°C) makes it suitable for long-term use .

Comparison with Structural Analogs

2,3-Dinitrosuccinic Acid

Unlike 2,3-bis(nitrooxy)succinic acid, the dinitro analog lacks ester linkages, resulting in lower solubility and slower NO release kinetics.

2,3-Dihydroxysuccinic Acid (Tartaric Acid)

Replacing nitrooxy groups with hydroxyls abolishes NO donor capacity but increases chelation potential for metal ions .

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